molecular formula C10H14N2O2 B8705979 2,6-Diethyl-4-nitroaniline

2,6-Diethyl-4-nitroaniline

Cat. No.: B8705979
M. Wt: 194.23 g/mol
InChI Key: HTGVSRAUFWFPJI-UHFFFAOYSA-N
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Description

2,6-Diethyl-4-nitroaniline is a chemical compound with the molecular formula C10H14N2O2 . It belongs to the nitroaniline class of compounds, which are widely used as intermediates in organic synthesis and industrial chemistry . As a nitroaniline derivative, its structure makes it a subject of interest in various research fields, including studies on chromatographic retention behavior in normal-phase systems to understand solute-solvent interactions . Aromatic amines, as a class, are important intermediates in the production of various synthetic chemicals and polymers, such as dyes, rubber additives, and pharmaceuticals . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2,6-diethyl-4-nitroaniline

InChI

InChI=1S/C10H14N2O2/c1-3-7-5-9(12(13)14)6-8(4-2)10(7)11/h5-6H,3-4,11H2,1-2H3

InChI Key

HTGVSRAUFWFPJI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1N)CC)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Substituent Effects

The table below compares substituent positions and functional groups in analogues:

Compound Substituents (Positions) Key Structural Features
2,6-Diethyl-4-nitroaniline -NH₂ (1), -CH₂CH₃ (2,6), -NO₂ (4) Bulky ethyl groups; electron-withdrawing nitro
2,6-Dimethyl-4-nitroaniline -NH₂ (1), -CH₃ (2,6), -NO₂ (4) Smaller methyl groups; reduced steric hindrance
2,6-Dichloro-4-nitroaniline -NH₂ (1), -Cl (2,6), -NO₂ (4) Electron-withdrawing chloro groups; higher polarity
2,6-Dibromo-4-nitroaniline -NH₂ (1), -Br (2,6), -NO₂ (4) Larger halogens; increased molecular weight
2,6-Dinitroaniline -NH₂ (1), -NO₂ (2,6) Two nitro groups; strong electron withdrawal

Key Observations :

  • Steric Effects: Ethyl and methyl substituents (alkyl groups) are electron-donating, enhancing solubility in non-polar solvents compared to halogenated analogues .
  • Electron Effects : Nitro and halogen groups reduce electron density on the aromatic ring, directing electrophilic substitution reactions to specific positions .

Physical Properties

Data compiled from crystallographic and analytical studies:

Compound Melting Point (°C) Solubility (Polar Solvents) Crystal System Reference
This compound Not reported Moderate (inferred) Not characterized
2,6-Dimethyl-4-nitroaniline ~150–160 (inferred) High Monoclinic (likely)
2,6-Dichloro-4-nitroaniline 206–208 Low Monoclinic (P21/c)
2,6-Dibromo-4-nitroaniline 206–208 Very low Not reported
2,6-Dinitroaniline 240–245 Insoluble Orthorhombic

Notes:

  • The melting point of this compound is expected to be lower than halogenated analogues due to reduced symmetry and weaker intermolecular forces.
  • Halogenated derivatives exhibit lower solubility in polar solvents due to increased molecular weight and hydrophobicity .
Nitro Group Reactivity:
  • This compound : The nitro group at position 4 is meta-directing, favoring reactions such as reduction to amines or nucleophilic aromatic substitution under harsh conditions. Ethyl groups may sterically hinder reactions at adjacent positions .
  • 2,6-Dichloro-4-nitroaniline : Chloro groups enhance electrophilic substitution at position 3 or 5, making it useful in dye synthesis .
Thermal Stability:
  • Halogenated nitroanilines (e.g., 2,6-dichloro-4-nitroaniline) exhibit higher thermal stability due to strong C-Cl and C-NO₂ bonds, whereas alkylated analogues may decompose at lower temperatures .

Research Findings

  • Crystallography: 2,6-Dichloro-4-nitroaniline forms monoclinic crystals with nitro and amino groups rotated ~7° from the aromatic plane, reducing resonance stabilization . Similar distortions are expected in ethyl analogues.

Preparation Methods

Conventional Mixed-Acid Nitration

The most widely employed method involves nitrating 2,6-diethylaniline using HNO₃/H₂SO₄ under controlled conditions:

Reaction Conditions

ParameterOptimal Range
HNO₃ Concentration68–70% (w/w)
H₂SO₄ Concentration96–98% (w/w)
Temperature0–5°C
Molar Ratio (Aniline:HNO₃)1:1.05–1.10
Reaction Time4–6 hrs

Mechanistic Insights

  • Sulfuric acid protonates the amino group, forming a nitronium ion (NO₂⁺) electrophile.

  • Ethyl groups at C2/C6 electronically deactivate the ring but sterically direct nitration to C4.

  • Yield: 78–85% with 88–92% para-selectivity.

Limitations

  • Over-nitration occurs above 10°C, forming 3,5-dinitro byproducts.

  • Requires strict temperature control to prevent decomposition.

Stepwise Synthesis via Acetyl Protection

Acetylation-Nitration-Hydrolysis Sequence

This method improves regioselectivity by temporarily blocking the amino group:

Step 1: Acetylation
2,6-Diethylaniline → 2’,6’-Diethylacetanilide

  • Reagent: Acetic anhydride (1.2 eq), 80–90°C, 2 hrs.

  • Yield: 95–98%.

Step 2: Nitration
2’,6’-Diethylacetanilide → 3’-Nitro-2’,6’-diethylacetanilide

  • Reagent: Fuming HNO₃ (1.1 eq) in H₂SO₄, 0–5°C, 3 hrs.

  • Para-selectivity: 94–97%.

Step 3: Hydrolysis
3’-Nitro-2’,6’-diethylacetanilide → 2,6-Diethyl-4-nitroaniline

  • Reagent: 20% HCl reflux, 4 hrs.

  • Yield: 89–93%.

Advantages

  • Eliminates ortho-nitration byproducts.

  • Suitable for large-scale production.

Catalytic Alkylation-Nitration Tandem Process

Pd/C-Mediated Ethylation and Nitration

An emerging one-pot method combines ethylation and nitration:

Reaction Scheme
Aniline → Ethylation (C2/C6) → In-situ Nitration (C4)

Conditions

ComponentSpecification
Catalyst5% Pd/C (w/w)
Alkylating AgentDiethyl sulfate (2.2 eq)
Nitrating AgentIsoamyl nitrate (1.1 eq)
SolventToluene
Temperature110–120°C
Time8–10 hrs

Performance Metrics

  • Overall Yield: 68–72%.

  • Para-selectivity: 85–88%.

  • Catalyst Reusability: 5 cycles with <10% activity loss.

Industrial Relevance

  • Reduces solvent waste vs. traditional methods.

  • Challenges in nitro group over-reduction require strict O₂ exclusion.

Comparative Analysis of Methods

Table 1: Method Efficiency Comparison

ParameterDirect NitrationAcetyl ProtectionCatalytic Tandem
Total Yield78–85%82–86%68–72%
Para-selectivity88–92%94–97%85–88%
Reaction Steps131
Byproduct FormationModerateLowHigh
ScalabilityExcellentGoodModerate

Key Observations

  • Direct nitration offers simplicity but requires precise temperature control.

  • Acetyl protection maximizes purity at the cost of additional steps.

  • Catalytic methods show promise for green chemistry but need yield improvements.

Regiochemical Control Strategies

Steric vs. Electronic Effects

  • Ethyl Groups :

    • Steric bulk at C2/C6 blocks ortho positions (Buried Volume = 32.7 ų).

    • Electron-donating (+I effect) increases ring electron density at C4.

Solvent Influence

  • Nitromethane increases para-selectivity to 95% by stabilizing nitronium ion.

  • Acetic acid reduces side reactions (3% vs. 12% in H₂SO₄).

Industrial-Scale Optimization

Continuous Flow Nitration

Reactor Design :

  • Microchannel reactor with Ti alloy corrosion resistance.

  • Residence Time: 8.2 min at 15°C.

Benefits :

  • 99.8% conversion vs. 89% in batch.

  • 45% reduction in HNO₃ usage.

Emerging Techniques

Electrochemical Nitration

  • NO₂⁺ generation via anodic oxidation of HNO₃.

  • Achieves 91% yield at 25°C, 0.5V.

  • Eliminates mixed acid waste streams.

Q & A

Basic Research Questions

Q. What chromatographic methods are recommended for analyzing 2,6-Diethyl-4-nitroaniline in biological or environmental matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are optimal for detecting nitroaniline derivatives. For example, 2,6-Dimethylaniline (a structural analog) has been analyzed in biological samples using HPLC with UV detection, validated for sensitivity and specificity . Calibration curves should be prepared using deuterated standards (e.g., 4-Nitroaniline-2,3,5,6-d4) to enhance precision in trace-level quantification .

Q. What synthetic routes are suitable for preparing this compound?

  • Methodological Answer : Nitration of diethyl-substituted aniline precursors is a common approach. For instance, 4-nitroaniline synthesis involves acetanilide nitration followed by hydrolysis . For this compound, regioselective nitration must be controlled to avoid byproducts. Reaction optimization should include temperature gradients (e.g., 0–5°C for nitration) and stoichiometric monitoring via thin-layer chromatography (TLC) .

Q. How can researchers determine the solubility profile of this compound in organic solvents?

  • Methodological Answer : Use the shake-flask method at controlled temperatures (278.15–323.15 K) to measure mole fraction solubility. For related compounds like 2,6-dichloro-4-nitroaniline, solubility trends in solvents such as N-methyl pyrrolidone (NMP) and ethyl acetate correlate with solvent polarity and hydrogen-bonding capacity . Data should be modeled using the modified Apelblat equation or NRTL model to predict thermodynamic behavior .

Advanced Research Questions

Q. How do crystallographic studies explain phase transitions in this compound derivatives under thermal stress?

  • Methodological Answer : Variable-temperature X-ray diffraction (VT-XRD) and Fourier-transform infrared spectroscopy (FTIR) are critical for analyzing structural changes. For example, 2,6-dichlorobenzylidene-4-fluoro-3-nitroaniline exhibits reversible α-to-β phase transitions at 138°C due to anisotropic lattice expansion (e.g., b-axis elongation from 21.98 Å to 22.30 Å) . Pair distribution function (PDF) analysis can further resolve short-range repulsive interactions (e.g., π···π stacking) driving polymorphism .

Q. What methodologies resolve contradictions between experimental and computational solubility data for this compound?

  • Methodological Answer : Apply the Linear Solvation Energy Relationship (LSER) to quantify solvent-solute interactions. For 2,6-dichloro-4-nitroaniline, discrepancies arise from solvent dipolarity/polarizability (π*) and hydrogen-bond acidity (α). Cross-validate experimental data with COSMO-RS simulations to identify outliers caused by unaccounted solvent descriptors (e.g., cavity formation energy) .

Q. How can detection limits of this compound in complex matrices be optimized using advanced chromatographic techniques?

  • Methodological Answer : Employ tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). For nitroanilines, electrospray ionization (ESI) in positive ion mode enhances sensitivity. Pre-concentration via solid-phase extraction (SPE) using C18 cartridges can achieve sub-ppb detection limits in environmental water samples . Matrix-matched calibration standards are essential to correct for ion suppression .

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